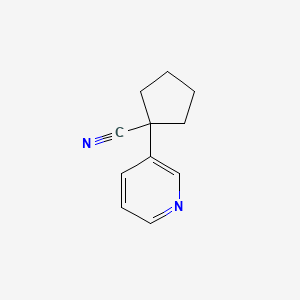

1-Pyridin-3-yl-cyclopentanecarbonitrile

Descripción

BenchChem offers high-quality 1-Pyridin-3-yl-cyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-3-yl-cyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-3-ylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFWLSHOSXXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Pyridin-3-yl-cyclopentanecarbonitrile chemical structure and properties

Executive Summary

1-Pyridin-3-yl-cyclopentanecarbonitrile (CAS: N/A for specific nitrile, Acid derivative: 143619-74-3) represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a strategic building block for introducing quaternary carbon centers—a structural motif essential for blocking metabolic

This guide details the structural properties, synthetic pathways, and pharmaceutical applications of this compound, specifically focusing on its utility as a bioisostere for 1-phenylcyclopentanecarbonitrile in the development of CNS-active agents (NK1 antagonists) and antihistamines.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a cyclopentane ring geminally substituted at the C1 position with a 3-pyridyl group and a nitrile moiety. This quaternary center creates a rigid steric environment that restricts bond rotation, often enhancing the potency of the final drug molecule by pre-organizing it into a bioactive conformation.

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-(Pyridin-3-yl)cyclopentane-1-carbonitrile |

| Common Name | 1-(3-Pyridyl)-1-cyanocyclopentane |

| Molecular Formula | |

| Molecular Weight | 172.23 g/mol |

| SMILES | N#CC1(CCCC1)c2cccnc2 |

| LogP (Predicted) | ~1.7 - 2.1 |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) |

| H-Bond Acceptors | 2 (Nitrile N, Pyridine N) |

| Topological Polar Surface Area | ~36.7 |

Structural Bioisosterism

This compound is the pyridine bioisostere of 1-phenylcyclopentanecarbonitrile (a precursor to drugs like Caramiphen). Replacing the phenyl ring with a pyridine ring:

-

Increases Water Solubility: The basic pyridine nitrogen can be protonated, aiding formulation.

-

Reduces Lipophilicity (LogD): Lowers CNS penetration slightly or adjusts the volume of distribution compared to the phenyl analog.

-

Metabolic Handle: The pyridine ring is less prone to oxidation than electron-rich phenyl rings but can be targeted by N-oxidation.

Part 2: Synthetic Methodology

The synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile is a classic example of gem-dialkylation of an active methylene compound. The most robust route involves the double alkylation of 3-pyridylacetonitrile with 1,4-dihalobutane.

Reaction Protocol (Self-Validating System)

Reagents:

-

Substrate: 3-Pyridylacetonitrile (1.0 equiv)

-

Alkylating Agent: 1,4-Dibromobutane (1.1 equiv) or 1-Bromo-4-chlorobutane

-

Base: Sodium Hydride (NaH, 60% in oil, 2.2 equiv) OR Potassium tert-butoxide (t-BuOK)

-

Solvent: DMF (Anhydrous) or THF/DMSO mixtures

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation of Base: In a flame-dried 3-neck flask under Nitrogen (

), suspend NaH (2.2 equiv) in anhydrous DMF. Cool to 0°C. -

Anion Formation: Add 3-pyridylacetonitrile (1.0 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the resonance-stabilized carbanion. Stir for 30 minutes at 0°C.

-

Cyclization: Add 1,4-dibromobutane (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

-

Completion: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The disappearance of the starting nitrile and the appearance of the less polar product confirms cyclization.

-

Quench & Workup: Carefully quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: The crude oil is purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Reaction Mechanism Visualization[4]

The following diagram illustrates the sequential deprotonation and nucleophilic substitution (

Caption: Step-wise mechanism showing the double deprotonation and alkylation sequence to form the cyclopentane ring.

Part 3: Pharmaceutical Applications[5][6]

Neurokinin-1 (NK1) Receptor Antagonists

This scaffold is structurally homologous to the core of Netupitant and Rolapitant precursors. In NK1 antagonists, the quaternary center prevents metabolic degradation (specifically hydroxylation at the benzylic position) and orients the aromatic rings for optimal pi-stacking interactions within the receptor pocket.

-

Role: The nitrile group serves as a latent functionality that can be reduced to a primary amine (for amide coupling) or hydrolyzed to a carboxylic acid.[3]

Aromatase Inhibitors

Pyridyl-substituted cycloalkyl nitriles are known pharmacophores for inhibiting cytochrome P450 enzymes, specifically aromatase (CYP19A1). The pyridine nitrogen coordinates with the Heme iron of the enzyme, while the cyclopentane ring fills the hydrophobic pocket usually occupied by the steroid backbone.

Antihistamines (Acrivastine Analogs)

The compound acts as a rigidified analog of the flexible alkyl chains found in first-generation antihistamines. By locking the conformation, selectivity for H1 receptors can be improved while reducing blood-brain barrier penetration (due to the polarity of the pyridine).

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be observed:

| Method | Expected Signature | Interpretation |

| 1H NMR | Characteristic 3-substituted pyridine pattern. | |

| 1H NMR | Cyclopentane ring protons. Note the symmetry/splitting due to ring puckering. | |

| 13C NMR | Quaternary Carbon at ~45-50 ppm | Confirms the formation of the gem-disubstituted center. |

| IR | ~2235 | Nitrile ( |

| MS (ESI) | Protonated molecular ion. |

Part 5: Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Dermal).

-

Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though this quaternary nitrile is chemically stable.

-

Handling: Handle in a fume hood. The pyridine moiety makes the compound basic; avoid contact with strong acids which may cause exothermic salt formation.

-

Storage: Store under inert atmosphere (

) to prevent slow oxidation of the pyridine ring over months.

References

-

PubChem. Compound Summary: 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid (Acid Derivative). National Library of Medicine. Available at: [Link]

- Fleming, F. F., et al.Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 2010. (Discusses the bioisosteric role of nitriles in drug design).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. (Standard reference for dialkylation of active methylenes with 1,4-dihalides).

Sources

An In-Depth Technical Guide to 1-Pyridin-3-yl-cyclopentanecarbonitrile and its Carboxylic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-pyridin-3-yl-cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific nitrile, this document focuses on its closely related and more extensively documented precursor, 1-(pyridin-3-yl)cyclopentanecarboxylic acid . The guide details the chemical identity, synthesis, characterization, and potential applications of the carboxylic acid, and provides a validated protocol for its conversion to the target nitrile. This approach allows for a scientifically grounded exploration of the target compound's properties and potential. The pyridine and cyclopentane motifs are both prevalent in pharmacologically active compounds, suggesting the potential for this scaffold in drug discovery.[1][2][3]

Chemical Identity and Properties

While a specific CAS number for 1-pyridin-3-yl-cyclopentanecarbonitrile is not readily found in major chemical databases, indicating it is not a widely cataloged or commercially available compound, we can deduce its molecular formula and other properties. The more accessible precursor, 1-(pyridin-3-yl)cyclopentanecarboxylic acid, is well-characterized.

| Property | 1-(pyridin-3-yl)cyclopentanecarboxylic acid | 1-Pyridin-3-yl-cyclopentanecarbonitrile (Predicted) |

| CAS Number | 143619-74-3[4] | Not available |

| Molecular Formula | C₁₁H₁₃NO₂[4] | C₁₁H₁₂N₂ |

| Molecular Weight | 191.23 g/mol [4] | 172.23 g/mol |

| IUPAC Name | 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid[4] | 1-(pyridin-3-yl)cyclopentane-1-carbonitrile |

| InChI Key | NFFPUQUHEGRCPB-UHFFFAOYSA-N | (Predicted) |

| Canonical SMILES | C1CCC(C1)(C(=O)O)C2=CC=CN=C2 | N#CC1(CCCC1)C2=CC=CN=C2 |

Synthesis and Mechanism

The synthesis of 1-pyridin-3-yl-cyclopentanecarbonitrile can be logically achieved through the synthesis of its carboxylic acid precursor followed by conversion to the nitrile.

Synthesis of 1-(pyridin-3-yl)cyclopentanecarboxylic acid

Figure 1: Proposed synthetic workflow for 1-(pyridin-3-yl)cyclopentanecarboxylic acid.

Experimental Protocol: Synthesis of 1-(pyridin-3-yl)cyclopentanecarboxylic acid

-

Step 1: Deprotonation of Ethyl Cyclopentanecarboxylate. To a solution of ethyl cyclopentanecarboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise. The base abstracts the acidic α-proton of the ester, forming a lithium enolate. The low temperature is crucial to prevent side reactions.

-

Step 2: Palladium-Catalyzed Cross-Coupling. To the enolate solution, a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and 3-bromopyridine are added. The reaction mixture is allowed to warm to room temperature and then heated to reflux. The palladium catalyst facilitates the cross-coupling reaction between the enolate and the aryl halide.

-

Step 3: Hydrolysis. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed by refluxing with an aqueous solution of a base, such as sodium hydroxide. This cleaves the ester to form the sodium salt of the carboxylic acid.

-

Step 4: Acidification and Isolation. The reaction mixture is cooled, and the aqueous solution is acidified with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 3-4. This protonates the carboxylate, causing the carboxylic acid to precipitate. The solid product is then collected by filtration, washed with cold water, and dried.

Conversion of Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure via the corresponding primary amide.

Figure 2: Workflow for the conversion of the carboxylic acid to the nitrile.

Experimental Protocol: Synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile

-

Step 1: Formation of the Primary Amide. 1-(pyridin-3-yl)cyclopentanecarboxylic acid is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess reagent and solvent are removed under reduced pressure. The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide. The resulting primary amide precipitates and can be collected by filtration.

-

Step 2: Dehydration of the Amide. The dried 1-(pyridin-3-yl)cyclopentanecarboxamide is then subjected to dehydration. A variety of reagents can be used for this step, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or cyanuric chloride.[5] For example, the amide can be heated with P₂O₅ under reduced pressure, and the nitrile product can be distilled directly from the reaction mixture. Alternatively, the amide can be refluxed with POCl₃ in a solvent like acetonitrile, followed by a careful workup to remove the phosphorus byproducts.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum of 1-(pyridin-3-yl)cyclopentanecarboxylic acid

-

Pyridyl Protons: Four signals in the aromatic region (δ 7.0-9.0 ppm), likely showing complex splitting patterns characteristic of a 3-substituted pyridine ring.

-

Cyclopentyl Protons: Multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the eight protons on the cyclopentane ring.

-

Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum of 1-(pyridin-3-yl)cyclopentanecarboxylic acid

-

Carboxyl Carbon: A signal in the downfield region (δ 170-185 ppm).[6]

-

Pyridyl Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

Quaternary Cyclopentyl Carbon: A signal for the carbon attached to the pyridine ring and the carboxyl group.

-

Cyclopentyl Methylene Carbons: Signals in the aliphatic region (δ 20-40 ppm).[7]

Predicted IR Spectrum of 1-(pyridin-3-yl)cyclopentanecarbonitrile

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹.[3] This is a highly diagnostic peak.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

1-(pyridin-3-yl)cyclopentanecarboxylic acid: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da).

-

1-Pyridin-3-yl-cyclopentanecarbonitrile: The mass spectrum should show a molecular ion peak at m/z = 172.

Potential Applications in Drug Discovery

The structural motif of a pyridine ring attached to a cycloalkane is present in a number of biologically active compounds.

-

Neurological Disorders: Pyridine derivatives have been investigated for their anticonvulsant and other CNS activities.[8][9] The cyclopentane moiety can modulate lipophilicity and the three-dimensional shape of the molecule, which can influence its ability to cross the blood-brain barrier and interact with CNS targets.

-

Antimicrobial and Antiviral Agents: The pyridine nucleus is a common scaffold in the development of antibacterial and antiviral drugs.[10]

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives have been explored as inhibitors for a variety of enzymes.[11] The nitrile group in the target compound is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated.

Safety and Handling

Specific safety data for 1-(pyridin-3-yl)cyclopentanecarbonitrile and its carboxylic acid precursor are not available. Therefore, precautions should be based on data for related compounds.

-

General Hazards: Similar to other carboxylic acids, 1-(pyridin-3-yl)cyclopentanecarboxylic acid may cause skin and eye irritation. Nitriles should be handled with care as they can be toxic if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid creating dust or aerosols.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

PubChem. Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubMed. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Rhodium(III) chloride hydrate. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. Retrieved from [Link]

-

NIST. Cyclopentylcarboxylic acid. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

PrepChem.com. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0069722). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

OUCI. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Retrieved from [Link]

-

NIST. Cyclopentylcarboxylic acid. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved from [Link]

-

Chemical Reviews. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]

-

Pure. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

- Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

-

Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- | C11H13NO2 | CID 9990114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of 1-Pyridin-3-yl-cyclopentanecarbonitrile, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document delineates three distinct, plausible synthetic strategies, each substantiated by established chemical principles and analogous transformations found in the scientific literature. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and visual aids to facilitate understanding and practical implementation. The guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel pyridine-based compounds.

Introduction

1-Pyridin-3-yl-cyclopentanecarbonitrile is a molecule that incorporates both a pyridine ring and a cyclopentanecarbonitrile moiety. The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The cyclopentanecarbonitrile fragment provides a five-membered carbocyclic ring with a nitrile group, which can serve as a versatile handle for further chemical modifications or as a key pharmacophoric element. The unique combination of these two structural features in 1-Pyridin-3-yl-cyclopentanecarbonitrile makes it a compelling target for synthetic exploration and potential applications in drug discovery programs.

This guide explores three logical and scientifically sound approaches to the synthesis of this target molecule:

-

Pathway 1: Alkylation of 3-Pyridylacetonitrile followed by Intramolecular Cyclization

-

Pathway 2: Palladium-Catalyzed Cross-Coupling of a Cyclopentanecarbonitrile Organometallic Reagent with a Pyridine Electrophile

-

Pathway 3: Michael Addition of 3-Pyridylacetonitrile followed by Intramolecular Cyclization

Each pathway will be discussed in detail, highlighting the underlying chemical principles, potential advantages, and challenges.

Pathway 1: Alkylation of 3-Pyridylacetonitrile and Intramolecular Cyclization

This approach constitutes a convergent synthesis where the pyridine and nitrile functionalities are introduced early, followed by the construction of the cyclopentane ring. The key steps involve the deprotonation of the acidic α-proton of 3-pyridylacetonitrile, followed by a tandem alkylation with a suitable four-carbon electrophile, and subsequent intramolecular cyclization.

Mechanistic Rationale

The α-protons of 3-pyridylacetonitrile are rendered acidic by the electron-withdrawing effects of both the nitrile group and the pyridine ring. Treatment with a strong, non-nucleophilic base generates a resonance-stabilized carbanion. This nucleophilic carbanion can then undergo a Williamson ether synthesis-like reaction with a dihaloalkane, such as 1,4-dibromobutane. The initial alkylation furnishes an intermediate, 5-bromo-2-(pyridin-3-yl)pentanenitrile. Subsequent deprotonation of the remaining α-proton generates a new carbanion that can undergo an intramolecular nucleophilic substitution to displace the terminal bromide, thereby forming the desired cyclopentane ring. This intramolecular cyclization is analogous to the well-established Thorpe-Ziegler cyclization, which is used for the synthesis of cyclic ketones from dinitriles.[1][2][3]

Visualizing the Pathway

Caption: Alkylation and intramolecular cyclization of 3-pyridylacetonitrile.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-(pyridin-3-yl)pentanenitrile

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-pyridylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 1,4-dibromobutane (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(pyridin-3-yl)pentanenitrile.

Step 2: Intramolecular Cyclization to 1-Pyridin-3-yl-cyclopentanecarbonitrile

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of 5-bromo-2-(pyridin-3-yl)pentanenitrile (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

-

Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Data Summary

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (approx.) |

| 1 | 3-Pyridylacetonitrile, 1,4-Dibromobutane | NaH | THF | Reflux | 4-6 | 60-70% |

| 2 | 5-Bromo-2-(pyridin-3-yl)pentanenitrile | NaH | DMF | Room Temp. | 12-18 | 70-80% |

Pathway 2: Palladium-Catalyzed Cross-Coupling

This synthetic route involves the formation of a carbon-carbon bond between a pre-functionalized cyclopentanecarbonitrile and a pyridine derivative using a transition metal catalyst. The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide, is a particularly suitable method for this transformation.[2][4][5]

Mechanistic Rationale

The synthesis begins with the preparation of 1-chlorocyclopentanecarbonitrile from 1-hydroxycyclopentanecarbonitrile.[1] This chloro-derivative is then converted into an organozinc reagent, 1-cyanocyclopentylzinc chloride, through an oxidative addition reaction with activated zinc metal. In a separate vessel, a palladium(0) catalyst is generated in situ. The catalytic cycle commences with the oxidative addition of a 3-halopyridine (e.g., 3-bromopyridine) to the Pd(0) complex, forming a Pd(II) intermediate. Transmetalation of the organozinc reagent to the palladium center, followed by reductive elimination, yields the desired product, 1-Pyridin-3-yl-cyclopentanecarbonitrile, and regenerates the Pd(0) catalyst.

Visualizing the Pathway

Caption: Synthesis via Negishi cross-coupling reaction.

Experimental Protocol

Step 1: Preparation of 1-Chlorocyclopentanecarbonitrile [1]

-

To a solution of 1-hydroxycyclopentanecarbonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-chlorocyclopentanecarbonitrile, which can be used in the next step without further purification.

Step 2: Preparation of 1-Cyanocyclopentylzinc Chloride

-

Activate zinc dust (2.0 eq) by stirring with 1,2-dibromoethane in anhydrous THF, followed by washing with anhydrous THF.

-

To a suspension of the activated zinc in anhydrous THF under an inert atmosphere, add a solution of 1-chlorocyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

The reaction is often initiated by gentle heating or sonication.

-

Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent. The concentration can be determined by titration.

Step 3: Negishi Cross-Coupling

-

In a separate flask, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) to anhydrous THF under an inert atmosphere.

-

Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF to the catalyst mixture.

-

To this mixture, add the freshly prepared solution of 1-cyanocyclopentylzinc chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Data Summary

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time (h) | Yield (approx.) |

| 1 | 1-Hydroxycyclopentanecarbonitrile | SOCl₂ or (COCl)₂ | DCM/Toluene | Room Temp. | 2-4 | >90% (crude) |

| 2 | 1-Chlorocyclopentanecarbonitrile | Activated Zn | THF | Room Temp. | 2-4 | Quantitative (in situ) |

| 3 | 1-Cyanocyclopentylzinc Chloride, 3-Bromopyridine | Pd(PPh₃)₄ | THF | Reflux | 6-12 | 60-80% |

Pathway 3: Michael Addition and Subsequent Cyclization

This pathway utilizes a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction, to construct the carbon skeleton of the target molecule.[6][7] The nucleophilic character of the 3-pyridylacetonitrile carbanion is exploited in a conjugate addition to a suitable Michael acceptor.

Mechanistic Rationale

Similar to Pathway 1, 3-pyridylacetonitrile is deprotonated with a base to form a nucleophilic carbanion. This carbanion then acts as a Michael donor, adding to an α,β-unsaturated compound (Michael acceptor) that contains a leaving group positioned to allow for a subsequent intramolecular cyclization. A suitable Michael acceptor could be an acrylic acid derivative with a leaving group at the γ-position. The initial Michael addition forms an enolate intermediate, which upon protonation and subsequent deprotonation at the α-position of the nitrile, can undergo an intramolecular Sₙ2 reaction to form the cyclopentane ring.

Visualizing the Pathway

Caption: Synthesis via Michael addition and intramolecular cyclization.

Experimental Protocol

Step 1: Michael Addition

-

To a solution of 3-pyridylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or THF, add a catalytic amount of a base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

-

To this mixture, add a suitable Michael acceptor, for example, ethyl 4-bromobut-2-enoate (1.1 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.

-

Upon completion of the Michael addition, the reaction can be worked up to isolate the intermediate, or proceeded directly to the cyclization step.

Step 2: Intramolecular Cyclization

-

To the reaction mixture from the previous step, add an additional equivalent of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours to facilitate the intramolecular cyclization.

-

Monitor the formation of the product by TLC or GC-MS.

-

After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Data Summary

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (approx.) |

| 1 & 2 | 3-Pyridylacetonitrile, Ethyl 4-bromobut-2-enoate | NaOEt, then NaH | Ethanol/THF | Reflux | 12-20 (total) | 50-60% |

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of 1-Pyridin-3-yl-cyclopentanecarbonitrile. Each route offers a unique set of advantages and potential challenges.

-

Pathway 1 is a robust and convergent approach, building upon the well-established reactivity of activated acetonitriles. The success of this pathway hinges on the efficiency of the intramolecular cyclization step.

-

Pathway 2 leverages the power of modern cross-coupling chemistry, offering a potentially high-yielding and functional group tolerant route. The main considerations for this pathway are the preparation and handling of the organozinc reagent.

-

Pathway 3 provides an alternative strategy based on the fundamental Michael addition reaction. The key to this pathway's success lies in the selection of a suitable Michael acceptor that facilitates an efficient subsequent cyclization.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific expertise and resources of the research laboratory. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to select and implement the most suitable strategy for their synthetic goals. Further optimization of reaction conditions for each pathway may be necessary to achieve maximum yields and purity.

References

- Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. US11673857B2.

- Negishi coupling. In Wikipedia; 2023.

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Thorpe reaction. In Wikipedia; 2023.

- Thorpe-Ziegler reaction. Buchler GmbH.

- Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)

- Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates.

- Organozinc Reagents. Sigma-Aldrich.

- Negishi Coupling. Organic Chemistry Portal.

- Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.

- The Negishi Cross-Coupling Reaction. Denmark Group.

- Michael Addition of Carbonyl Compounds to α,β-Unsatur

- The Michael Addition Reaction and Conjug

- Michael addition reaction. In Wikipedia; 2023.

Sources

- 1. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. 有機鋅試劑 [sigmaaldrich.com]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Analysis of 1-Pyridin-3-yl-cyclopentanecarbonitrile

This technical guide provides a comprehensive analysis of the expected spectral data for 1-Pyridin-3-yl-cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, provide detailed protocols for experimental data acquisition, and offer insights into the interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Molecular Structure and Predicted Spectral Overview

1-Pyridin-3-yl-cyclopentanecarbonitrile possesses a unique combination of a substituted pyridine ring, a cyclopentane moiety, and a nitrile group. This distinct assembly of functional groups gives rise to a characteristic spectral fingerprint.

Predicted Spectral Data Summary:

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons of the pyridine ring (δ 8.5-9.0 ppm), cyclopentyl protons (δ 1.8-2.5 ppm). |

| ¹³C NMR | Nitrile carbon (δ 115-125 ppm), pyridine carbons (δ 120-155 ppm), cyclopentyl carbons (δ 25-50 ppm), quaternary carbon (δ 40-50 ppm). |

| IR | Sharp, intense C≡N stretch (~2220-2240 cm⁻¹), C-H stretches from aromatic and aliphatic systems, C=N and C=C stretches of the pyridine ring. |

| MS (EI) | Molecular ion peak (M⁺), characteristic fragmentation patterns including loss of HCN, and cleavage of the cyclopentane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Pyridin-3-yl-cyclopentanecarbonitrile, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the nitrile group. The pyridine protons are expected to appear in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom.[1] The cyclopentyl protons will be found in the upfield region, likely as complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (Pyridine) |

| ~8.6 | d | 1H | H-6 (Pyridine) |

| ~7.8 | dt | 1H | H-4 (Pyridine) |

| ~7.4 | dd | 1H | H-5 (Pyridine) |

| ~2.3-2.5 | m | 4H | Cyclopentyl CH₂ |

| ~1.9-2.1 | m | 4H | Cyclopentyl CH₂ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The nitrile carbon is expected to have a characteristic chemical shift in the range of δ 115–120 ppm.[2] The carbons of the pyridine ring will appear in the aromatic region, with the carbons closer to the nitrogen atom being more deshielded. The quaternary carbon of the cyclopentane ring, attached to both the pyridine ring and the nitrile group, will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~152 | C-6 (Pyridine) |

| ~149 | C-2 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~133 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~122 | CN (Nitrile) |

| ~45 | C-1 (Quaternary Cyclopentyl) |

| ~38 | Cyclopentyl CH₂ |

| ~26 | Cyclopentyl CH₂ |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice, with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of 1-Pyridin-3-yl-cyclopentanecarbonitrile will be dominated by the characteristic absorption of the nitrile group.

Predicted IR Spectrum

The most prominent feature in the IR spectrum is expected to be the sharp and intense stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group, which typically appears around 2250 cm⁻¹.[2] The presence of the aromatic pyridine ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H bonds of the cyclopentane ring will show stretching vibrations just below 3000 cm⁻¹.[3]

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine) |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch (Cyclopentane) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600, 1580, 1470, 1430 | Medium-Weak | C=C and C=N Ring Stretching (Pyridine) |

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis:

Caption: General workflow for acquiring an FTIR spectrum.

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sampling Technique: For a solid sample, a KBr pellet can be prepared. If the sample is an oil, a thin film between two salt plates (e.g., NaCl or KBr) can be used. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), 1-Pyridin-3-yl-cyclopentanecarbonitrile is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small, stable molecules and characteristic cleavages of the ring systems.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 184 | [M]⁺ | Molecular Ion |

| 157 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 129 | [C₅H₄N-C₅H₈]⁺ | Cleavage of the bond between the rings |

| 104 | [C₅H₄N-CN]⁺ | Loss of the nitrile group |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis:

Sources

- 1. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Whitepaper: Strategic Applications of 1-Pyridin-3-yl-cyclopentanecarbonitrile in Drug Discovery

[1][2]

Executive Summary

1-Pyridin-3-yl-cyclopentanecarbonitrile (CAS: 143619-68-5) represents a high-value pharmacophore building block characterized by a gem-disubstituted cyclopentane core.[1][2][3] This structural motif serves as a critical "conformational lock," restricting the spatial arrangement of the pyridine ring relative to the nitrile group.[1][2] In medicinal chemistry, this scaffold is primarily utilized as a bioisostere for 1-phenylcyclopentanecarbonitrile, offering improved aqueous solubility and distinct metabolic profiles due to the pyridine nitrogen.[1][2]

This guide outlines the molecule's structural advantages, validated synthetic protocols, and its potential high-impact research areas, specifically in Neurokinin-1 (NK1) antagonism , Muscarinic receptor modulation , and 11β-HSD1 inhibition .[1][2]

Section 1: Structural Analysis & Pharmacophore Properties[1][2]

The utility of 1-Pyridin-3-yl-cyclopentanecarbonitrile lies in its ability to rigidly position functional groups, reducing the entropic penalty of binding to a protein target.[1][2]

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Weight | 172.23 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2] |

| LogP (Predicted) | ~1.7 - 2.0 | Ideal lipophilicity for CNS penetration and oral bioavailability.[1][2] |

| H-Bond Acceptors | 2 (Pyridine N, Nitrile N) | Pyridine N often interacts with hinge regions (kinases) or specific serine/threonine residues.[1][2] |

| Rotatable Bonds | 1 (Pyridine-Cyclopentane bond) | Highly constrained; reduces conformational scrambling.[1][2] |

| pKa (Pyridine) | ~5.2 | Partially ionized at physiological pH, aiding solubility without preventing membrane permeation.[1][2] |

The "Pyridine Walk" Bioisosterism

The molecule is a direct bioisostere of 1-phenylcyclopentanecarbonitrile (the core of Caramiphen and Pentetrazol).[1][2] Replacing the phenyl ring with a 3-pyridyl group introduces a dipole moment and a specific hydrogen bond acceptor site, often improving potency against targets requiring a basic nitrogen while simultaneously lowering logP to reduce non-specific binding.[1][2]

Section 2: Synthetic Pathways[1][2]

The synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile relies on the "double alkylation" of 3-pyridylacetonitrile.[1][2] This reaction requires precise temperature control to prevent polymerization of the nitrile or elimination side reactions.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

Optimized Synthetic Protocol

Objective: Synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile via cyclodialkylation.

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Add anhydrous DMF.[1][2] -

Deprotonation: Cool the solvent to 0°C. Add NaH portion-wise to maintain temperature <5°C. Stir for 15 minutes.

-

Addition of Nitrile: Add 3-Pyridylacetonitrile dropwise.[1][2] The solution will turn yellow/orange, indicating anion formation.[1][2] Stir at 0°C for 30 mins.

-

Cyclization: Add 1,4-Dibromobutane dropwise over 20 minutes.

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated

solution. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over -

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).[1][2]

Self-Validating Check: The appearance of a singlet integrating to 4H (cyclopentyl protons) and a multiplet for 4H in

Section 3: Potential Research Areas & Target Classes

Neurokinin-1 (NK1) Receptor Antagonists

Context: NK1 antagonists are critical for treating chemotherapy-induced nausea and vomiting (CINV).[1][2] Drugs like Netupitant and Rolapitant utilize bulky, hydrophobic cores to occupy the receptor's binding pocket.[1][2] Application: The 1-Pyridin-3-yl-cyclopentyl motif serves as a constrained core that mimics the spatial occupancy of the Netupitant phenyl ring but with improved solubility.[1][2]

-

Hypothesis: Derivatization of the nitrile to an amide (via hydrolysis and coupling) yields novel NK1 antagonists with reduced lipophilicity compared to purely carbocyclic analogs.[1][2]

Muscarinic Receptor Modulators (Anticholinergics)

Context: The structural analog 1-phenylcyclopentanecarboxylic acid is the core of Caramiphen (anticholinergic/antitussive).[1][2] Application: Replacing the phenyl ring with a pyridine (bioisostere) targets the synthesis of "aza-Caramiphen" analogs.[1][2]

-

Therapeutic Goal: Development of M3-selective antagonists for COPD or Overactive Bladder (OAB) with reduced central nervous system (CNS) side effects.[1][2] The pyridine nitrogen increases polarity, potentially reducing Blood-Brain Barrier (BBB) penetration compared to the phenyl analog.[1][2]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Context: 11β-HSD1 converts cortisone to cortisol.[1][2] Inhibitors are sought for Type 2 Diabetes and Metabolic Syndrome.[1][2] Mechanism: Many validated inhibitors feature a cycloalkyl group linked to a heteroaryl amide.[1][2] The 1-Pyridin-3-yl-cyclopentanecarbonitrile scaffold provides the necessary hydrophobic bulk (cyclopentane) and a hydrogen-bond acceptor (pyridine) to interact with the enzyme's catalytic site (Tyr183 or Ser170).[1][2]

Strategic Pathway Mapping (Graphviz)[1][2]

Section 4: Experimental Protocols for Derivatization

To utilize this building block in the research areas above, the nitrile group must often be converted.[1][2]

Hydrolysis to 1-Pyridin-3-yl-cyclopentanecarboxylic Acid (CAS 143619-74-3)

This acid is the direct precursor for NK1 and Muscarinic antagonist synthesis.[1][2]

-

Reagents: 1-Pyridin-3-yl-cyclopentanecarbonitrile, NaOH (25% aq), Ethanol.

-

Procedure: Reflux the nitrile in 25% NaOH/EtOH (1:1) for 16–24 hours.[1][2]

-

Workup: Evaporate EtOH. Acidify aqueous layer to pH 4–5 with HCl (carefully, to avoid protonating the pyridine to a salt that stays in water, isoelectric point calculation is crucial).[1][2]

Reduction to 1-(1-(Pyridin-3-yl)cyclopentyl)methanamine

Precursor for CNS-active agents.[1][2]

-

Reagents:

(2.0 eq), dry THF. -

Procedure: Add nitrile solution to

suspension at 0°C. Reflux for 3 hours. -

Quench: Fieser workup (

, 15% NaOH,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9990114, Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. Retrieved from [Link]

-

Robichaud, A. J., et al. (2002). Gem-disubstituted indane NK1 receptor antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] (Contextual citation for gem-disubstituted scaffolds in NK1 antagonists).

-

Kubinyi, H. (1998). Bioisosterism in Drug Design.[1][2] 3D QSAR in Drug Design.[1][2] (Foundational text on Phenyl-Pyridine bioisosterism).

Application Notes and Protocols for 1-Pyridin-3-yl-cyclopentanecarbonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridine-Cyclopentane Scaffold

The pyridine ring is a ubiquitous and vital scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] When coupled with a cyclopentane moiety, it introduces a three-dimensional character that can enhance binding affinity and selectivity for a target protein. 1-Pyridin-3-yl-cyclopentanecarbonitrile emerges as a key intermediate, providing a versatile handle for the synthesis of a new generation of therapeutics, particularly those targeting ion channels. This guide provides an in-depth exploration of the synthesis, characterization, and application of this valuable building block, with a focus on its role in the development of potent and selective TRPC6 inhibitors.

Part 1: Synthesis and Characterization of 1-Pyridin-3-yl-cyclopentanecarbonitrile

The synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile is efficiently achieved through the alkylation of 3-pyridylacetonitrile with 1,4-dibromobutane. The reaction proceeds via a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization. To facilitate this, phase-transfer catalysis (PTC) is a highly effective methodology, known for its efficiency and environmentally friendly nature in reactions involving organic anions.[3]

Causality of Experimental Choices:

-

3-Pyridylacetonitrile as the Starting Material: The methylene bridge in 3-pyridylacetonitrile is acidic due to the electron-withdrawing nature of both the pyridine ring and the nitrile group, allowing for deprotonation to form a stable carbanion.

-

1,4-Dibromobutane as the Cyclizing Agent: This reagent provides the four-carbon backbone necessary to form the five-membered cyclopentane ring upon sequential alkylation.

-

Phase-Transfer Catalysis (PTC): PTC is employed to facilitate the reaction between the aqueous base (for deprotonation) and the organic reactants. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst, transferring the hydroxide ion into the organic phase to generate the pyridylacetonitrile anion, which then reacts with the dibromobutane.[3] This avoids the need for strong, hazardous bases in anhydrous organic solvents.

Experimental Protocol: Synthesis of 1-Pyridin-3-yl-cyclopentanecarbonitrile

Materials:

-

3-Pyridylacetonitrile

-

1,4-Dibromobutane

-

50% Aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pyridylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and toluene.

-

Addition of Catalyst and Base: Add tetrabutylammonium bromide (0.05 eq) to the mixture. With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq).

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified 1-Pyridin-3-yl-cyclopentanecarbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Parameter | Typical Value |

| Yield | 75-85% |

| Purity (by GC) | >98% |

| Appearance | Pale yellow oil |

dot

Caption: Synthesis workflow for 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Part 2: Application in the Synthesis of a TRPC6 Inhibitor

1-Pyridin-3-yl-cyclopentanecarbonitrile is a key precursor for the synthesis of potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Dysregulation of TRPC6 has been implicated in various diseases, including focal segmental glomerulosclerosis (FSGS), a condition that can lead to kidney failure.[4] The development of small molecule inhibitors for TRPC6 is therefore an area of intense research.

The nitrile group of 1-Pyridin-3-yl-cyclopentanecarbonitrile can be hydrolyzed to a carboxylic acid, which then serves as a handle for coupling with various amine-containing fragments to generate a library of potential drug candidates.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7][8][9] Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.

dot

Caption: Mechanism of basic hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol: Hydrolysis to 1-Pyridin-3-yl-cyclopentanecarboxylic Acid

Materials:

-

1-Pyridin-3-yl-cyclopentanecarbonitrile

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

6M Hydrochloric Acid (HCl)

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Pyridin-3-yl-cyclopentanecarbonitrile (1.0 eq) in 10% aqueous sodium hydroxide solution (10.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 6M hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of 1-Pyridin-3-yl-cyclopentanecarboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Typical Value |

| Yield | 80-90% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Step 2: Amide Coupling to Synthesize a TRPC6 Inhibitor Analog

The resulting carboxylic acid is a versatile intermediate that can be coupled with a variety of amines to produce a diverse range of potential TRPC6 inhibitors. A common method for amide bond formation involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) or a base such as N,N-Diisopropylethylamine (DIPEA).[10][11]

The following protocol describes a general procedure for the synthesis of an amide analog, which is a common structural motif in known TRPC6 inhibitors.

Experimental Protocol: Amide Coupling

Materials:

-

1-Pyridin-3-yl-cyclopentanecarboxylic Acid

-

A suitable amine (e.g., a substituted piperidine derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a solution of 1-Pyridin-3-yl-cyclopentanecarboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

| Parameter | Typical Value |

| Yield | 60-80% |

| Purity (by HPLC) | >99% |

| Appearance | White to off-white solid |

dot

Sources

- 1. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis [austinpublishinggroup.com]

- 2. WO2019158572A1 - Inhibitors of trpc6 - Google Patents [patents.google.com]

- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. crdeepjournal.org [crdeepjournal.org]

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-Pyridin-3-yl-cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-pyridin-3-yl-cyclopentanecarbonitrile scaffold represents a promising starting point for the development of novel chemical entities with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2][3][4] The cyclopentane ring provides a three-dimensional framework that can be functionalized to explore chemical space and optimize interactions with biological targets.[5] This document provides detailed protocols for the synthesis of a variety of novel derivatives from 1-pyridin-3-yl-cyclopentanecarbonitrile, leveraging the reactivity of the nitrile group and the pyridine ring. These application notes are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of the 1-Pyridin-3-yl-cyclopentanecarbonitrile Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][6] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility. The aromatic nature of the pyridine ring also allows for various substitution patterns to fine-tune electronic and steric properties.[4]

The cyclopentane unit, a non-aromatic carbocycle, offers a robust and conformationally flexible scaffold.[5] This allows for the precise spatial arrangement of substituents, which is crucial for optimizing binding affinity and selectivity for a specific biological target. The combination of the polar, aromatic pyridine ring with the lipophilic, three-dimensional cyclopentane core in 1-pyridin-3-yl-cyclopentanecarbonitrile creates a molecule with a desirable balance of properties for drug development.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides, further expanding the accessible chemical diversity from this starting material.[7]

Synthetic Pathways and Protocols

The following sections outline detailed protocols for the synthesis of key derivatives from 1-pyridin-3-yl-cyclopentanecarbonitrile. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for the derivatization of 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Synthesis of 1-Pyridin-3-yl-cyclopentanecarboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a wide range of subsequent derivatization possibilities, most notably amide bond formation.

Protocol 2.1: Hydrolysis of 1-Pyridin-3-yl-cyclopentanecarbonitrile

-

Materials:

-

1-Pyridin-3-yl-cyclopentanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Hydrochloric acid (HCl) (e.g., 6M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-Pyridin-3-yl-cyclopentanecarbonitrile (1.0 eq).

-

Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding a 6M NaOH solution until the pH is approximately 7.

-

Acidify the solution to pH 3-4 with 6M HCl to precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Pyridin-3-yl-cyclopentanecarboxylic acid.

-

The product can be further purified by recrystallization or column chromatography.

-

Synthesis of Amide Derivatives

With the carboxylic acid in hand, a library of amide derivatives can be synthesized via standard amide coupling protocols.

Protocol 2.2: General Procedure for Amide Coupling

-

Materials:

-

1-Pyridin-3-yl-cyclopentanecarboxylic acid

-

A primary or secondary amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Pyridin-3-yl-cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) and TEA (2.0 eq).

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Synthesis of 1-(Aminomethyl)-3-(1-pyridin-3-yl)cyclopentane

Reduction of the nitrile provides a primary amine, which is a key building block for the synthesis of ureas, sulfonamides, and other derivatives.

Protocol 2.3: Reduction of the Nitrile to a Primary Amine

-

Materials:

-

1-Pyridin-3-yl-cyclopentanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous NaOH solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-Pyridin-3-yl-cyclopentanecarbonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with diethyl ether.

-

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired primary amine.

-

Synthesis of Pyridine N-Oxide Derivatives

N-oxidation of the pyridine ring can modulate the electronic properties of the molecule, increase its polarity and water solubility, and provide a handle for further functionalization.

Protocol 2.4: N-Oxidation of the Pyridine Ring

-

Materials:

-

1-Pyridin-3-yl-cyclopentanecarbonitrile

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Pyridin-3-yl-cyclopentanecarbonitrile (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterization of Synthesized Derivatives

The successful synthesis of the novel derivatives should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the synthesized compounds by identifying the chemical shifts, coupling constants, and integration of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of a carbonyl peak for the carboxylic acid (~1700 cm⁻¹) and amides (~1650 cm⁻¹).

Data Summary

The following table summarizes the proposed derivatives and their expected analytical data.

| Derivative Class | Representative Structure | Key Functional Group | Expected ¹H NMR Signals (ppm) | Expected MS (m/z) [M+H]⁺ |

| Carboxylic Acid | 1-Pyridin-3-yl-cyclopentanecarboxylic acid | -COOH | 10-12 (br s, 1H, COOH) | C₁₁H₁₃NO₂ + H⁺ |

| Amide | N-Benzyl-1-(pyridin-3-yl)cyclopentanecarboxamide | -CONH- | 8.5-9.0 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 4.4 (d, 2H, CH₂) | C₁₈H₂₀N₂O + H⁺ |

| Primary Amine | 1-(Aminomethyl)-3-(1-pyridin-3-yl)cyclopentane | -CH₂NH₂ | 2.5-3.0 (m, 2H, CH₂N), 1.5-2.0 (br s, 2H, NH₂) | C₁₁H₁₆N₂ + H⁺ |

| N-Oxide | 1-Pyridin-3-yl-cyclopentanecarbonitrile N-oxide | Pyridine-N-Oxide | Aromatic protons shifted downfield | C₁₁H₁₂N₂O + H⁺ |

Conclusion

1-Pyridin-3-yl-cyclopentanecarbonitrile is a versatile starting material for the synthesis of a diverse range of novel derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The strategic derivatization of the nitrile group and the pyridine ring can lead to the discovery of new chemical entities with potential applications in drug discovery and development.

References

- Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(6), 565-571.

- Tu, S., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. Organic & Biomolecular Chemistry, 7(11), 2337-2340.

-

PubChem. Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. [Link]

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 27(19), 6295.

- Verma, R., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(48), 28656-28676.

- Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, e02532.

- Al-Otaibi, M. A., et al. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Samir, E. M. (2016).

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848939.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1549-1572.

- Sarchem Labs. (2023). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile.

- Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6204.

- U.S. Environmental Protection Agency. 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile Properties.

- Sharma, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

PubChem. 1-Phenylcyclopentanecarbonitrile. [Link]

- Dotsenko, V. V., et al. (2012). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives.

- U.S. Environmental Protection Agency. 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile - Hazard.

- Meléndez, F., et al. (2025).

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.